
糖衣鹅去氧胆酸钠
描述
Sodium glycochenodeoxycholate is a bile salt formed in the liver from chenodeoxycholate and glycine . It is also known as 3α,7α-Dihydroxy-5β-cholanoic acid N-(carboxymethyl)amide sodium salt, Glycochenodeoxycholic acid sodium salt, and N-(3α,7α-Dihydroxy-24-oxocholan-24-yl)glycine sodium salt . It acts as a detergent to solubilize fats for absorption and is itself absorbed .
Molecular Structure Analysis
The molecular formula of Sodium glycochenodeoxycholate is C26H42NNaO5 . The molecular weight is 471.61 g/mol . The structure of Sodium glycochenodeoxycholate consists of four rings, three six carbon rings (A, B, and C) and one five carbon ring (D) .Physical And Chemical Properties Analysis
Sodium glycochenodeoxycholate is an anionic compound . It is available in powder form . It has a solubility of 50 mg/mL in water, forming a clear, faintly yellow solution .科学研究应用
Liver Fibrosis Research
Sodium glycochenodeoxycholate (GCDCA) has been used in studies related to liver fibrosis. In a study, GCDCA was supplemented to humanize the murine bile salt pool . The study found that chronic hepatocellular cholestasis alone, independently of biliary damage, induces liver fibrosis in mice in the presence of the human bile salt GCDCA . This suggests that GCDCA may have direct pro-fibrotic effects on hepatic stellate cells, potentially involving EGFR and MEK1/2 signaling .
DNA Damage Repair Studies
Sodium glycochenodeoxycholate has been used in studies assessing the repair of DNA damage induced by bile salts . This suggests that GCDCA could be a useful tool in understanding the mechanisms of DNA repair in the context of bile salt-induced damage.
Enterotoxin Production Research
Research has been conducted to investigate enterotoxin production by Clostridium perfringens type A in the presence of human bile salts, including Sodium glycochenodeoxycholate . This indicates that GCDCA could play a role in influencing bacterial toxin production.
SOS Response Induction in Bacteria
Exposure of Salmonella enterica to Sodium glycochenodeoxycholate induces the SOS response, indicating that the DNA-damaging activity of bile resides in bile salts . This suggests that GCDCA could be used in studies investigating bacterial stress responses and DNA damage repair mechanisms.
Cholesterol Solubilizing Studies
Sodium glycochenodeoxycholate has been used in studies on cholesterol solubilizing capacities . This indicates that GCDCA could be a useful tool in research related to cholesterol metabolism and related diseases.
Oxidative and Nitrosative Stress Studies
Studies have been conducted to assess whether α-Tocopherol regulates oxidative and nitrosative stress, bile acid transporter expression and their NO-dependent post-translational modifications, and cell death . Sodium glycochenodeoxycholate could be a key component in such studies.
作用机制
Target of Action
Sodium glycochenodeoxycholate primarily targets hepatocytes . Hepatocytes are the main cell type in the liver and play a crucial role in protein synthesis, protein storage, transformation of carbohydrates, synthesis of cholesterol, bile salts and phospholipids, and detoxification, amongst other functions .
Mode of Action
Sodium glycochenodeoxycholate interacts with hepatocytes and induces apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a normal part of growth and development. The compound’s interaction with hepatocytes leads to changes in the cell’s structure and function, ultimately leading to cell death .
Biochemical Pathways
Sodium glycochenodeoxycholate affects the biochemical pathways involved in cell death and survival . Specifically, it induces the SOS response in certain bacteria, indicating that the DNA-damaging activity of bile resides in bile salts . This can lead to downstream effects such as DNA damage, cell cycle arrest, and ultimately, cell death .
Pharmacokinetics
The pharmacokinetics of Sodium glycochenodeoxycholate involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract and distributed throughout the body, where it interacts with its target cells . It is metabolized in the liver and excreted through the bile . The compound’s ADME properties impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of Sodium glycochenodeoxycholate’s action is the induction of apoptosis in hepatocytes . This leads to changes at the molecular and cellular levels, including alterations in cell morphology, DNA damage, and ultimately, cell death .
Action Environment
The action of Sodium glycochenodeoxycholate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially lead to drug-drug interactions, which can alter the compound’s effect .
属性
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYACJGHNRIFCT-YRJJIGPTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42NNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium glycochenodeoxycholate | |
CAS RN |
16564-43-5 | |
| Record name | Sodium glycylchenodeoxycholate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016564435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHENYLGLYCINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK5NH65A9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



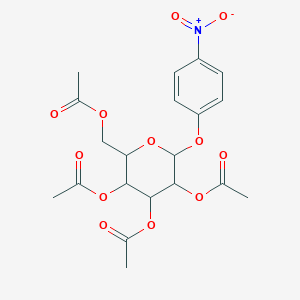

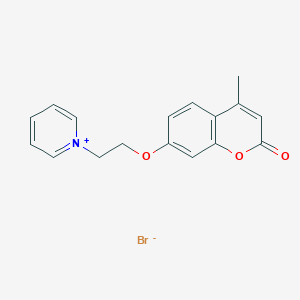
![6,11,20,25,34,39-Hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene](/img/structure/B120697.png)

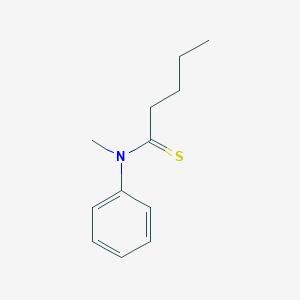

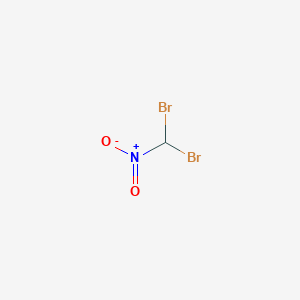
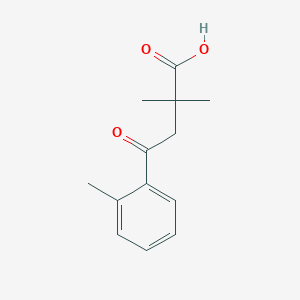
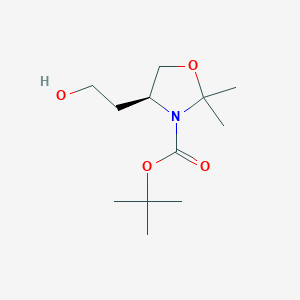
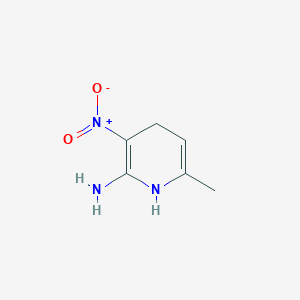

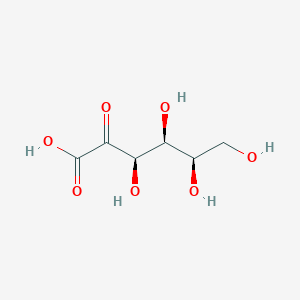
![4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester](/img/structure/B120742.png)